![molecular formula C12H7FN2OS B1449493 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215928-68-0](/img/structure/B1449493.png)
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
Several synthetic approaches have been explored to prepare thieno[3,2-d]pyrimidin-4(3H)-one derivatives. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent, such as formic acid or triethyl orthoformate. Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid. These methods yield the desired thieno[3,2-d]pyrimidin-4(3H)-one scaffold .
Molecular Structure Analysis
The molecular structure of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one consists of a thiophene-fused pyrimidine ring. The 4-fluorophenyl group is attached at the 6-position of the pyrimidine ring. The compound’s chemical formula is C13H8ClFN2OS .
Physical And Chemical Properties Analysis
Scientific Research Applications
Green Synthesis Approaches
Thieno[2,3-d]pyrimidin-4(3H)-ones, including the compound , have been synthesized through a green approach, emphasizing step economy and reduced catalyst loading, suggesting an environmentally friendly method of production (Shi et al., 2018).
Antitumor Activity
These compounds have shown significant antitumor activity, comparable to doxorubicin, against various human cancer cell lines, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2017).
Molecular Structure Analysis
Their molecular structure has been studied in detail, providing insights into their chemical properties and interactions, which is essential for drug development (Li et al., 2007).
Bactericidal Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones with fluorine have demonstrated strong bactericidal activity, particularly against crop biomasses, suggesting their use in agricultural applications (Zhou Xi, 2015).
NMR Studies
Their nuclear magnetic resonance (NMR) properties have been studied, which aids in understanding their molecular behavior and potential applications in medicinal chemistry (Hirohashi et al., 1976).
Antibacterial and Anti-Inflammatory Activities
These compounds have also demonstrated significant antimicrobial and anti-inflammatory activities, suggesting their potential in treating bacterial infections and reducing inflammation (Tolba et al., 2018).
Fungicidal Activities
They have shown moderate activity against certain Gram-positive bacteria strains, but not against Gram-negative bacteria and fungi, indicating selective antibacterial properties (Candia et al., 2017).
Synthetic Methods
Novel synthetic methods for these compounds have been developed, offering various approaches for their production and modification for potential drug development (Pokhodylo et al., 2015).
properties
IUPAC Name |
6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPELUZZOKGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
215928-68-0 | |
Record name | 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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